molecular formula C25H24N2O3 B11038142 2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11038142
M. Wt: 400.5 g/mol
InChI Key: FAPXCXYYHYTGJD-UHFFFAOYSA-N
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Description

2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Functionalization: Introduction of the phenyl and trimethylphenyl groups through Friedel-Crafts acylation or alkylation.

    Amidation: The carboxamide group can be introduced by reacting the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and trimethylphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its bioactive properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2,5-dioxo-7-phenyl-N-(2,4,6-trimethylphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-14-9-15(2)23(16(3)10-14)27-25(30)20-13-19-21(26-24(20)29)11-18(12-22(19)28)17-7-5-4-6-8-17/h4-10,13,18H,11-12H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

FAPXCXYYHYTGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O)C

Origin of Product

United States

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